2-(2-methyl-1H-indol-3-yl)-2-oxoethyl cyclohexyl(methyl)carbamodithioate
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Overview
Description
2-{[CYCLOHEXYL(METHYL)CARBAMOTHIOYL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound that features an indole moiety, a cyclohexyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[CYCLOHEXYL(METHYL)CARBAMOTHIOYL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[CYCLOHEXYL(METHYL)CARBAMOTHIOYL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or a thioether.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-{[CYCLOHEXYL(METHYL)CARBAMOTHIOYL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[CYCLOHEXYL(METHYL)CARBAMOTHIOYL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The carbamothioyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. These interactions can result in a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 1-methyl-1H-indole-3-carboxaldehyde share the indole moiety and exhibit similar biological activities.
Carbamothioyl Compounds: Compounds such as N-cyclohexyl-N-methylcarbamothioyl chloride have similar functional groups and reactivity.
Uniqueness
2-{[CYCLOHEXYL(METHYL)CARBAMOTHIOYL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE is unique due to the combination of its indole moiety, cyclohexyl group, and carbamothioyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H24N2OS2 |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] N-cyclohexyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C19H24N2OS2/c1-13-18(15-10-6-7-11-16(15)20-13)17(22)12-24-19(23)21(2)14-8-4-3-5-9-14/h6-7,10-11,14,20H,3-5,8-9,12H2,1-2H3 |
InChI Key |
SDIBACPBJGDOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC(=S)N(C)C3CCCCC3 |
Origin of Product |
United States |
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